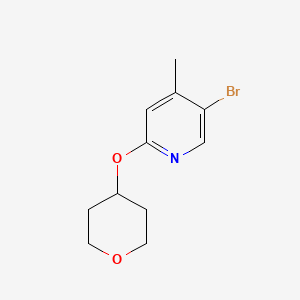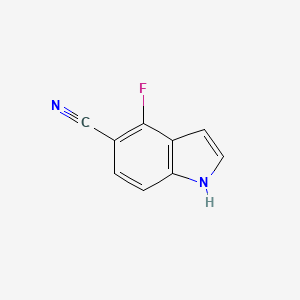
4-fluoro-1H-indole-5-carbonitrile
Übersicht
Beschreibung
“4-fluoro-1H-indole-5-carbonitrile” is a chemical compound with the CAS Number: 1240113-42-1 . It has a molecular weight of 160.15 and its IUPAC name is 4-fluoro-1H-indole-5-carbonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-fluoro-1H-indole-5-carbonitrile” is 1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H . This indicates that the compound contains 9 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “4-fluoro-1H-indole-5-carbonitrile” are not available, indole derivatives are known to undergo a variety of reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
“4-fluoro-1H-indole-5-carbonitrile” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
4-fluoro-1H-indole-5-carbonitrile derivatives have been studied for their potential as antiviral agents . These compounds have shown inhibitory activity against a range of RNA and DNA viruses, including influenza A and Coxsackie B4 virus . The ability to inhibit viral replication makes these derivatives valuable for further research into antiviral drug development.
Anti-inflammatory Applications
Indole derivatives, including those with a 4-fluoro-1H-indole-5-carbonitrile structure, are known to possess anti-inflammatory properties . This is particularly important in the development of treatments for chronic inflammatory diseases, where long-term inflammation plays a pivotal role .
Anticancer Applications
The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity. As such, 4-fluoro-1H-indole-5-carbonitrile derivatives are being explored for their potential to act as anticancer agents , targeting various pathways involved in tumor growth and metastasis .
Antioxidant Applications
Indole derivatives are also recognized for their antioxidant capabilities . The presence of the indole nucleus contributes to the scavenging of free radicals, which is beneficial in preventing oxidative stress-related diseases .
Antimicrobial Applications
The broad-spectrum antimicrobial activity of indole derivatives makes them candidates for the development of new antibiotics. 4-fluoro-1H-indole-5-carbonitrile could be a key scaffold in designing drugs to combat resistant bacterial strains .
Antidiabetic Applications
Research into indole derivatives has included the exploration of their use in antidiabetic therapies . These compounds may offer new avenues for managing blood sugar levels and treating various forms of diabetes .
Antimalarial Applications
Indole compounds have shown promise in the fight against malaria. Derivatives of 4-fluoro-1H-indole-5-carbonitrile could lead to the development of novel antimalarial drugs , which are urgently needed due to the emergence of drug-resistant strains of the malaria parasite .
Anticholinesterase Activities
Indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, have been identified as potential anticholinesterase agents . This activity is crucial in the treatment of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors play a therapeutic role .
Safety And Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container to an approved waste disposal plant) .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the investigation of novel methods of synthesis of “4-fluoro-1H-indole-5-carbonitrile” and other indole derivatives have attracted the attention of the chemical community .
Eigenschaften
IUPAC Name |
4-fluoro-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGXZUQFYDSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-indole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



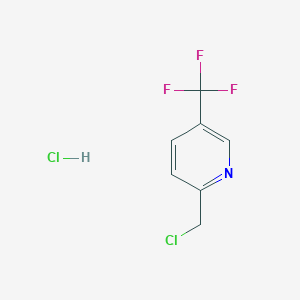

![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)


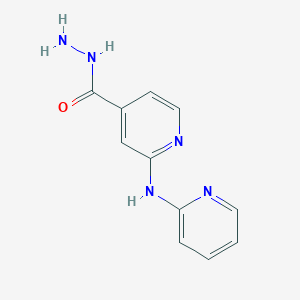
![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)
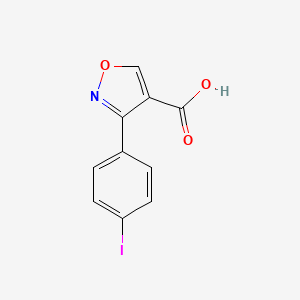
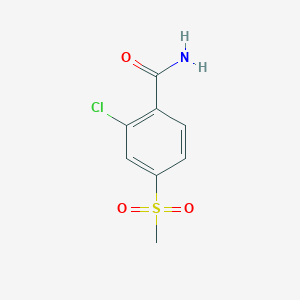


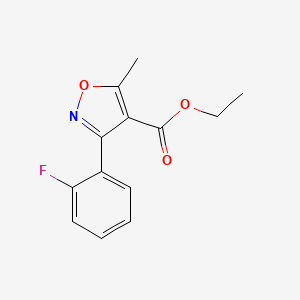
![[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404105.png)
